3-Fluoro-1,6-naphthyridin-5(6H)-one
Description
3-Fluoro-1,6-naphthyridin-5(6H)-one is a fluorinated naphthyridine derivative characterized by a bicyclic aromatic core with a ketone group at position 5 and a fluorine substituent at position 3. This compound has garnered significant interest in medicinal chemistry due to its role as a key intermediate in the synthesis of MET kinase inhibitors, such as AMG 337, which exhibits potent antitumor activity . Its structural features, including the electron-withdrawing fluorine atom and planar aromatic system, enhance binding affinity to biological targets while improving metabolic stability .
Properties
Molecular Formula |
C8H5FN2O |
|---|---|
Molecular Weight |
164.14 g/mol |
IUPAC Name |
3-fluoro-6H-1,6-naphthyridin-5-one |
InChI |
InChI=1S/C8H5FN2O/c9-5-3-6-7(11-4-5)1-2-10-8(6)12/h1-4H,(H,10,12) |
InChI Key |
OTHNUJCZDKFHEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C2=C1N=CC(=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Bromo-1,6-naphthyridin-5(6H)-one
- Structure : Bromine replaces fluorine at position 3.
- Synthesis : Direct halogenation via bromine or brominating agents under basic conditions .
- Applications : Primarily used as an intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s reactivity. Lacks reported biological activity, unlike its fluoro counterpart .
- Safety : Classified as hazardous due to bromine’s toxicity; requires stringent handling .
8-Iodo-1,6-naphthyridin-5(6H)-one
- Structure : Iodine at position 6.
- Synthesis: Achieved via iodination of the parent naphthyridinone under alkaline conditions .
Key Comparison
| Property | 3-Fluoro Derivative | 3-Bromo Derivative | 8-Iodo Derivative |
|---|---|---|---|
| Electrophilicity | Moderate (C-F bond) | High (C-Br bond) | Low (C-I bond) |
| Biological Activity | MET inhibition (IC₅₀ < 1 nM) | None reported | None reported |
| Synthetic Utility | Drug intermediate | Cross-coupling substrate | Imaging probe candidate |
| Safety | Low toxicity | High toxicity | Moderate toxicity |
Alkoxy-Substituted Derivatives
3-Methoxy-1,6-naphthyridin-5(6H)-one
2-((3-Fluorophenoxy)methyl)-7,8-dihydro-1,6-naphthyridin-5(6H)-one
- Structure: Fluorophenoxymethyl ether at position 2; partial saturation in the bicyclic core.
- Activity : Demonstrates moderate kinase inhibition but lower potency than AMG 337 .
- Synthesis: Achieved via SNAr reactions of chlorinated precursors with fluorophenoxy alcohols .
Amino-Substituted Derivatives
3-Amino-1,6-naphthyridin-5(6H)-one
- Structure: Amino group at position 3.
- Synthesis : Condensation of β-dicarbonyl compounds with amines .
- Applications : Serves as a precursor for heterocyclic expansions but lacks direct therapeutic relevance .
Partially Saturated Derivatives
7,8-Dihydro-1,6-naphthyridin-5(6H)-one
- Structure : Saturated C7–C8 bond.
- Synthesis : Hydrogenation of the parent compound or via cyclization of pyridine precursors .
- Activity : Reduced planarity diminishes target binding; primarily used for scaffold diversification .
Research Findings and Trends
- Fluoro vs. Bromo/Iodo : Fluorine’s electronegativity and small atomic radius optimize target interactions and pharmacokinetics, making 3-fluoro derivatives superior in drug development .
- Alkoxy Limitations: Methoxy groups introduce metabolic liabilities, whereas fluorophenoxy ethers balance lipophilicity and stability .
- Saturation Impact : Partial saturation (e.g., dihydro derivatives) reduces aromaticity, often lowering bioactivity .
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